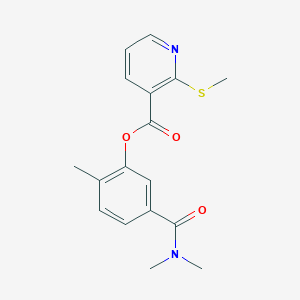
5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been found to reduce oxidative stress and improve mitochondrial function.
実験室実験の利点と制限
One of the major advantages of using 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate in lab experiments is its versatility. It can be used in various assays to study its pharmacological effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate. One of the areas of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of its specific targets and signaling pathways, which can aid in the development of more specific and effective therapies. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases and disorders.
In conclusion, 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is a promising compound that has shown potential applications in various fields of research. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities make it a valuable tool for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases and disorders.
合成法
The synthesis of 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 2-methyl-5-nitrophenyl pyridine-3-carboxylate with dimethylcarbamoyl chloride and sodium hydride in the presence of a catalyst. The product is then treated with methyl mercaptan to obtain the final compound.
科学的研究の応用
5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
[5-(dimethylcarbamoyl)-2-methylphenyl] 2-methylsulfanylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-11-7-8-12(16(20)19(2)3)10-14(11)22-17(21)13-6-5-9-18-15(13)23-4/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLVVEXXHVCMPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N(C)C)OC(=O)C2=C(N=CC=C2)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[5-[4-(3-chlorophenyl)piperazin-1-yl]-5-oxopentyl]-1H-quinazoline-2,4-dione](/img/structure/B2962928.png)
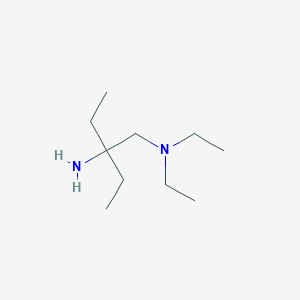
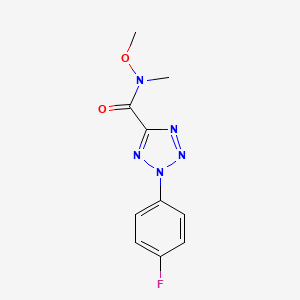
![N-(1,3-benzodioxol-5-yl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide](/img/structure/B2962935.png)
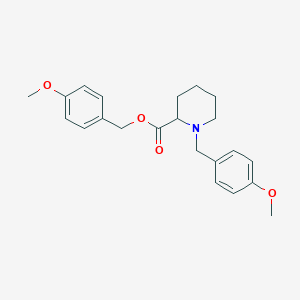
![5-bromo-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)furan-2-carboxamide](/img/structure/B2962937.png)

![2-Bromo-5-[(3s,5s,7s)-tricyclo[3.3.1.1~3,7~]dec-1-yl]aniline](/img/structure/B2962941.png)
![N-[[4-phenyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2962942.png)

![2-(4-((3-chloro-2-methylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2962945.png)
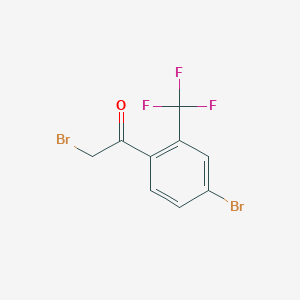
![3-Phenyl-7-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]triazolo[4,5-d]pyrimidine](/img/structure/B2962950.png)
![N-(2-{[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]formamido}ethyl)-2-phenoxyacetamide](/img/structure/B2962951.png)